The compound is classified under the category of carboxylic acids and can be identified by its molecular formula, . It is commonly used in organic synthesis and has been studied for its biological activities. The compound's CAS number is 889940-11-8, which facilitates its identification in chemical databases.
The synthesis of 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid typically involves several key steps:
These methods can be adapted for industrial production, often employing continuous flow reactors to enhance yield and purity .
The molecular structure of 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid features a tetrahydropyran ring fused with a carboxylic acid group and a para-tolyl substituent. The following data summarizes its structural characteristics:
Cc1ccccc1C2(CCOCC2)C(O)=O
GJTUCHXNPLAZDW-UHFFFAOYSA-N
.This structure contributes to its hydrophobicity and affects its interactions with biological molecules.
4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid participates in various chemical reactions:
These reactions are fundamental for developing derivatives with specific properties for research applications.
The mechanism of action for 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid involves its interaction with various molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, modulating their activity through inhibition or activation. This interaction can influence metabolic pathways and signal transduction processes, making it significant in biological studies .
The physical properties of 4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid include:
The chemical properties include reactivity patterns typical for carboxylic acids, such as undergoing esterification, amidation, or forming salts under appropriate conditions .
4-p-Tolyl-tetrahydro-pyran-4-carboxylic acid has several notable applications:
This compound's versatility underscores its importance across multiple scientific domains.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4